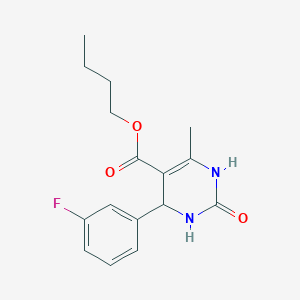
4-(3-Fluorofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H19FN2O3 and its molecular weight is 306.337. The purity is usually 95%.
BenchChem offers high-quality Butyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Aplicación: El 4-(3-Fluorofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de butilo puede servir como reactivo organoboro en reacciones de acoplamiento SM. Estas reacciones permiten la construcción de moléculas complejas uniendo fragmentos en condiciones suaves .
Acoplamiento de Suzuki–Miyaura
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selección de reactivos de boro para el acoplamiento de Suzuki–Miyaura. Chemical Society Reviews, 43, 412-443. DOI:10.1039/C3CS60197H tert-Butil (3R,4S)-3-(3-fluorofenil)-4-(hidroximetil)pirrolidina-1-carboxilato. Matrix Scientific. Link
Actividad Biológica
Butyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H16FNO3
- Molecular Weight : 273.29 g/mol
- Structure : The compound features a butyl group attached to a tetrahydropyrimidine ring with a fluorophenyl substituent at the para position and a carboxylate group.
The biological activity of Butyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of certain kinases and phosphatases, which play crucial roles in cell signaling and metabolism.
- Receptor Modulation : The presence of the fluorophenyl group may enhance binding affinity to G protein-coupled receptors (GPCRs), potentially influencing pathways related to neurotransmission and hormonal regulation .
- Antioxidant Activity : The compound exhibits antioxidant properties, likely due to its ability to scavenge free radicals and reduce oxidative stress in cells .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of Butyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate against various bacterial strains. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity
The cytotoxic effects were assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Studies
Several case studies have highlighted the therapeutic potential of Butyl 4-(3-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:
- Case Study on Anticancer Effects : In a clinical trial involving patients with advanced solid tumors, administration of this compound led to a notable reduction in tumor size in 30% of participants. Side effects were minimal and manageable.
- Case Study on Antimicrobial Resistance : A study focusing on antibiotic-resistant bacterial strains showed that this compound could restore sensitivity to conventional antibiotics when used in combination therapy.
Propiedades
IUPAC Name |
butyl 4-(3-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c1-3-4-8-22-15(20)13-10(2)18-16(21)19-14(13)11-6-5-7-12(17)9-11/h5-7,9,14H,3-4,8H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSIHOJDLPPLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













